molecular formula C13H15N B13110004 N,N,6-trimethylnaphthalen-2-amine

N,N,6-trimethylnaphthalen-2-amine

Cat. No.: B13110004
M. Wt: 185.26 g/mol
InChI Key: LCNOFZUJSDXWRL-UHFFFAOYSA-N
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Description

N,N,6-Trimethylnaphthalen-2-amine is a chemical compound of interest in organic chemistry and materials science research. As a tertiary amine featuring a naphthalene ring system, its properties are influenced by the aromatic system and the dialkylamino substituent. Amines are organic compounds characterized by a nitrogen atom with a lone electron pair, which defines their chemical behavior . In this tertiary amine, the nitrogen is bonded to two methyl groups and is part of the naphthalen-2-amine structure, which is substituted with an additional methyl group at the 6-position. This specific substitution pattern suggests potential utility as a synthetic intermediate or building block for the development of more complex organic molecules. Researchers may investigate its use in ligand design, organic synthesis, or as a precursor for compounds with specialized functions. The structural motif of a naphthalene ring system is often explored in the development of fluorescent dyes or organic electronic materials. Consistent with standard practices for research chemicals, this product must be stored sealed in a dry environment, ideally under refrigeration at 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N,N,6-trimethylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-10-4-5-12-9-13(14(2)3)7-6-11(12)8-10/h4-9H,1-3H3

InChI Key

LCNOFZUJSDXWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,6-trimethylnaphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with methylating agents under controlled conditions. One common method is the reaction of naphthalen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N,6-trimethylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

Synthesis of N,N,6-trimethylnaphthalen-2-amine

The synthesis of this compound typically involves the alkylation of naphthalene derivatives. A common method includes the reaction of 2-amino-6-methylnaphthalene with methylating agents under controlled conditions to yield the desired trimethylated product. This compound can also be synthesized through a multi-step process involving the nitration and subsequent reduction of naphthalene derivatives.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for pharmaceutical development.

Antimicrobial Properties

Research has indicated that compounds related to this compound demonstrate significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Pathogen Activity
This compoundStaphylococcus aureusPotent antibacterial
This compoundEscherichia coliModerate antibacterial
Derivative XCandida albicansAntifungal

Pharmacological Applications

The nitrogen-containing structure of this compound allows it to interact with biological targets effectively. It has been explored for potential use in treating conditions such as infections and possibly cancer due to its ability to form hydrogen bonds with various biomolecules .

Industrial Applications

This compound serves as an important intermediate in the synthesis of dyes and pigments. Its derivatives are utilized in the production of cationic dyes that find applications in textiles and coatings.

Dye Production

The compound's ability to act as a precursor for various dye formulations is notable. For example:

Dye Type Application Notes
Cationic DyesTextile industryDerived from amine
PigmentsCoatings and plasticsStability and colorfastness

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several naphthalene derivatives against multi-drug resistant pathogens. This compound was among the compounds tested, showing significant inhibition zones against Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Dye Synthesis

In another investigation into dye synthesis methods, researchers utilized this compound as a key intermediate for creating novel cationic dyes with enhanced properties for textile applications. The results demonstrated improved wash fastness compared to traditional dyes .

Mechanism of Action

The mechanism of action of N,N,6-trimethylnaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N,N,6-trimethylnaphthalen-2-amine and its analogs:

Compound Name Core Structure Substituents Molecular Weight Melting Point/State Key Analytical Data Reference
This compound Aromatic naphthalene N,N-dimethyl (C2), methyl (C6) 199.3 g/mol* Not reported Not available -
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Partially hydrogenated N,N-dimethyl (C2), cyclohexyl (C4) 283.5 g/mol 137–139°C (crystalline) ¹H/¹³C NMR, HRMS, HPLC
4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i) Aromatic naphthalene N,N-dimethyl (C1), ethyl (C4) 199.3 g/mol Not reported IR: 3064, 1632 cm⁻¹; HRMS: 361.2274 [M+H]⁺
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Partially hydrogenated Methyl (C5, C8), amine (C2) 217.3 g/mol Not reported Harmful by inhalation/skin contact
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Partially hydrogenated Methoxy (C6), amine (C2) 177.2 g/mol Not reported CAS: 81861-30-5

*Calculated based on molecular formula C₁₃H₁₇N.

Key Observations:
  • Aromatic vs.
  • Substituent Effects: Methyl or ethyl groups at non-amine positions (e.g., C4 or C6) influence lipophilicity and steric bulk, impacting solubility and receptor binding. For example, the cyclohexyl group in compound 5l enhances hydrophobicity, as evidenced by its crystalline state .
  • Analytical Characterization : HRMS and NMR are standard for confirming molecular structures, while HPLC is critical for assessing purity (e.g., compound 5l showed retention times of 15.3 and 17.2 min under specific conditions) .
This compound:

Palladium-Catalyzed C-H Activation: describes Pd-catalyzed dimethylamination of 1-chloromethylnaphthalene using N,N-dimethylformamide (DMF) as a dimethylamino source. A similar approach could introduce the N,N-dimethyl group at C2 .

Friedel-Crafts Alkylation: Methylation at C6 might employ AlCl3-catalyzed alkylation with methyl chloride or methanol.

Comparison with Other Syntheses:
  • Compound 5l : Synthesized via a six-step sequence involving TFAA-mediated cyclization, NaBH4 reduction, and TsCl/pyridine tosylation, yielding 71% .
  • 4-Ethyl-N,N-dimethylnaphthalen-1-amine : Produced via Pd-catalyzed coupling, with BINAP and palladium acetate as key catalysts .

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